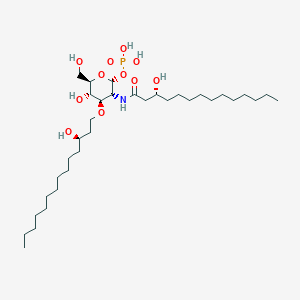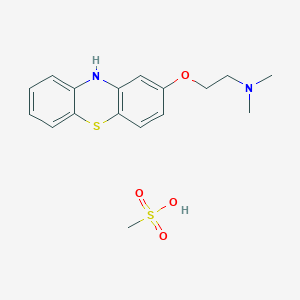
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine (Farnesyl) is a peptide that has been extensively studied for its biochemical and physiological effects. It is a lipid anchor that is attached to proteins, which enables them to be localized to the cell membrane. Farnesyl has been shown to play a crucial role in cellular signaling pathways, making it an important molecule in the field of biochemistry.
Mécanisme D'action
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine is attached to proteins via a post-translational modification called farnesylation. This involves the addition of a farnesyl group to a cysteine residue at the C-terminus of the protein. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are then anchored to the cell membrane, where they can interact with other signaling molecules.
Biochemical and Physiological Effects:
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been shown to play a crucial role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are important in the regulation of the Ras signaling pathway, which is frequently mutated in cancer. FTIs have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied in laboratory experiments due to its role in cellular signaling pathways. However, the synthesis of farnesylated proteins can be challenging, and the use of FTIs can have off-target effects.
Orientations Futures
Future research on farnesyl could focus on the development of more selective FTIs, as well as the identification of new farnesylated proteins and their roles in cellular signaling pathways. Additionally, the development of new techniques for the synthesis of farnesylated proteins could enable the study of their biochemical and physiological effects in greater detail.
Méthodes De Synthèse
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can also be synthesized using solution-phase synthesis, which involves the chemical modification of pre-existing peptides.
Applications De Recherche Scientifique
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied for its role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteinetransferase inhibitors (FTIs) have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.
Propriétés
Numéro CAS |
130447-82-4 |
|---|---|
Nom du produit |
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |
Formule moléculaire |
C48H80N10O8S |
Poids moléculaire |
957.3 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C48H80N10O8S/c1-30(2)13-10-14-32(5)15-11-16-33(6)23-26-58(41(29-67)47(65)66)46(64)39(17-8-9-24-49)56-45(63)40(28-35-19-21-36(59)22-20-35)57-44(62)38(18-12-25-53-48(51)52)55-42(60)34(7)54-43(61)37(50)27-31(3)4/h13,15,19-23,31,34,37-41,59,67H,8-12,14,16-18,24-29,49-50H2,1-7H3,(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,65,66)(H4,51,52,53)/b32-15-,33-23-/t34-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
QXYDNFYDUYRTOQ-UMIKSDSYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N(C/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |
Séquence |
LARYKC |
Synonymes |
farnesyl-LARYKC farnesyl-Leu-Ala-Arg-Tyr-Lys-Cys farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)





![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)